Enhanced Lipophilicity (XLogP) of N,N,3'-Trimethyl-4-stilbenamine vs. 4-Aminostilbene: Implications for Membrane Permeability and Non-Polar Solubility
N,N,3'-Trimethyl-4-stilbenamine exhibits a calculated XLogP value of 4.7 [1]. This is substantially higher than that of the unsubstituted analog 4-aminostilbene (predicted XLogP approximately 3.8), indicating a significantly increased affinity for hydrophobic environments and lipid bilayers. This quantitative difference arises from the addition of both the N,N-dimethyl and 3'-methyl groups, which reduce polarity and increase van der Waals interactions with non-polar media.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 4.7 (calculated) |
| Comparator Or Baseline | 4-Aminostilbene: ~3.8 (estimated from PubChem data for similar scaffolds) |
| Quantified Difference | ΔXLogP ≈ +0.9 |
| Conditions | Computational prediction (XLogP3-AA method) |
Why This Matters
The increased lipophilicity of N,N,3'-Trimethyl-4-stilbenamine is a critical selection criterion for applications requiring enhanced membrane permeability, improved solubility in non-polar solvents, or specific partitioning behavior in biphasic systems.
- [1] Chem960. N,N,3'-Trimethyl-4-stilbenamine. CAS 63040-32-4. Accessed 2026. View Source
